molecular formula C6H9ClN2OS B2768723 S-Methyl-S-3-pyridinylsulfoximine hydrochloride CAS No. 2309446-66-8

S-Methyl-S-3-pyridinylsulfoximine hydrochloride

Cat. No.: B2768723
CAS No.: 2309446-66-8
M. Wt: 192.66
InChI Key: SPZGUZRYKLYMQK-UHFFFAOYSA-N
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Description

S-Methyl-S-3-pyridinylsulfoximine hydrochloride is a chemical compound with the molecular formula C6H8N2OS.ClH. It is also known by its IUPAC name, S-methylenepyridine-3-sulfinamide hydrochloride. This compound is characterized by the presence of a pyridine ring, a sulfinamide group, and a hydrochloride salt, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl-S-3-pyridinylsulfoximine hydrochloride typically involves the reaction of pyridine-3-sulfinamide with formaldehyde under acidic conditions to form the methylene bridge. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt. The reaction conditions include:

    Temperature: Room temperature

    Solvent: Water or methanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality.

    Purification steps: such as recrystallization or chromatography to achieve high purity levels.

    Quality control measures: to ensure the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

S-Methyl-S-3-pyridinylsulfoximine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as sodium borohydride.

    Substitution: The methylene group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, room temperature.

Major Products Formed

Scientific Research Applications

S-Methyl-S-3-pyridinylsulfoximine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfinamide: Shares the sulfinamide group but lacks the methylene bridge.

    Pyridine-3-sulfonamide: An oxidized form with a sulfonamide group instead of sulfinamide.

    Pyridine-3-thiol: Contains a thiol group instead of a sulfinamide group.

Uniqueness

S-Methyl-S-3-pyridinylsulfoximine hydrochloride is unique due to its combination of a pyridine ring, a methylene bridge, and a sulfinamide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

imino-methyl-oxo-pyridin-3-yl-λ6-sulfane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c1-10(7,9)6-3-2-4-8-5-6;/h2-5,7H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZGUZRYKLYMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309446-66-8
Record name imino(methyl)(pyridin-3-yl)-lambda6-sulfanone hydrochloride
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